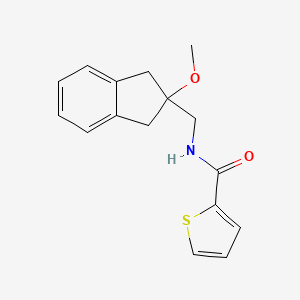

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

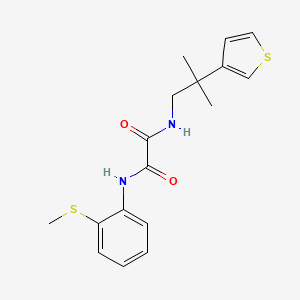

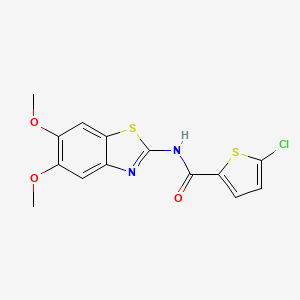

Thiophene-3-carboxamide derivatives exhibit significant antibacterial and antifungal properties. The structural configuration of these compounds, including their m-toluidine and p-toluidine rings, plays a crucial role in their bioactivity. The presence of an intermolecular C-H...O hydrogen bond in some derivatives enhances their molecular stability, which is critical for their biological efficacy. These findings underscore the potential of thiophene carboxamide derivatives in developing new antimicrobial agents (Vasu et al., 2005).

Photostabilization of Polyvinyl Chloride (PVC)

New thiophene derivatives have been synthesized and shown to effectively reduce the photodegradation of poly(vinyl chloride) (PVC) films. The extent of photostabilization provided by these additives suggests their utility in enhancing the durability of PVC materials against UV-induced degradation. This application is particularly relevant for PVC products exposed to sunlight, indicating the broader utility of thiophene derivatives in material science (Balakit et al., 2015).

Fluorescent Dyes and Solid-State Fluorescence

Thiophene derivatives have been employed as building blocks in the synthesis of fluorescent dyes, displaying a range of fluorescence in DMSO solutions. The dual fluorescence exhibited by some derivatives, resulting from excited state proton transfer (ESPT), offers potential applications in creating white light emission materials. The high emission efficiency and observed solvatochromism of these compounds suggest their applicability in designing new fluorescent materials for various technological and scientific purposes (Witalewska et al., 2019).

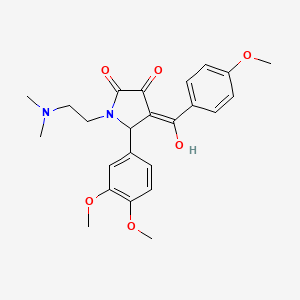

Anti-inflammatory Agents

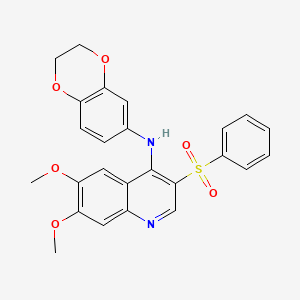

Thiophene-2-carboxamides have been identified as potential anti-inflammatory agents, with specific derivatives inhibiting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules play critical roles in the adherence of neutrophils to activated endothelial cells, a key process in inflammation. The inhibition of these adhesion molecules by thiophene-2-carboxamides highlights their therapeutic potential in treating inflammatory conditions (Boschelli et al., 1995).

Synthetic Utility in Chemistry

Thiophene derivatives have demonstrated significant utility in chemical synthesis, serving as key intermediates and reactants in various synthetic transformations. Their application extends across the synthesis of heterocyclic compounds, demonstrating the versatility of thiophene-based compounds in facilitating complex chemical reactions. This broad synthetic utility underscores the importance of thiophene derivatives in advancing the field of synthetic chemistry, enabling the development of novel compounds with diverse biological and material applications (Balasubramaniam & Aidhen, 2008).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a broad spectrum of biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The interaction often involves electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Indole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Indole derivatives are known to exhibit a broad range of biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A .

Eigenschaften

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-19-16(9-12-5-2-3-6-13(12)10-16)11-17-15(18)14-7-4-8-20-14/h2-8H,9-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBHTIBNIUBNAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)

![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)

![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)

![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)

![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)